molecular formula C24H18N2 B3102873 N,9-Diphenyl-9H-carbazol-2-amine CAS No. 1427316-55-9

N,9-Diphenyl-9H-carbazol-2-amine

Cat. No.: B3102873
CAS No.: 1427316-55-9
M. Wt: 334.4 g/mol
InChI Key: ZHVOQKHZCNGWET-UHFFFAOYSA-N
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Description

N,9-Diphenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C24H18N2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-Diphenyl-9H-carbazol-2-amine typically involves the functionalization of carbazole at the nitrogen atom and the 2-position. One common method includes the reaction of carbazole with diphenylamine under specific conditions to introduce the diphenyl groups at the desired positions . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N,9-Diphenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

N,9-Diphenyl-9H-carbazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,9-Diphenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and effects. For example, its ability to undergo oxidation and reduction reactions can impact its electronic properties, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,9-Diphenyl-9H-carbazol-2-amine include other carbazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of OLEDs and other organic electronic materials .

Properties

IUPAC Name

N,9-diphenylcarbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-22-21-13-7-8-14-23(21)26(24(22)17-19)20-11-5-2-6-12-20/h1-17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVOQKHZCNGWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301563
Record name N,9-Diphenyl-9H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427316-55-9
Record name N,9-Diphenyl-9H-carbazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427316-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,9-Diphenyl-9H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,9-Diphenyl-9H-carbazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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